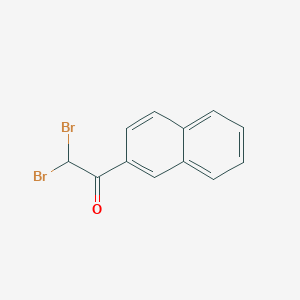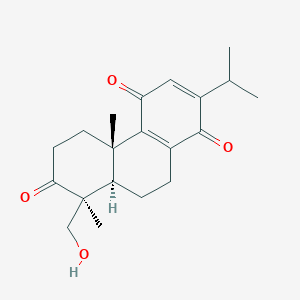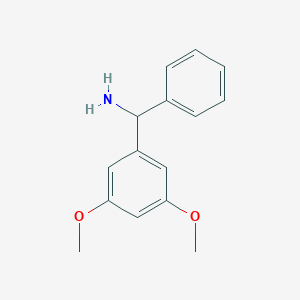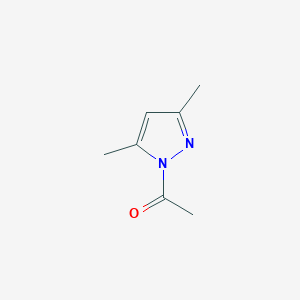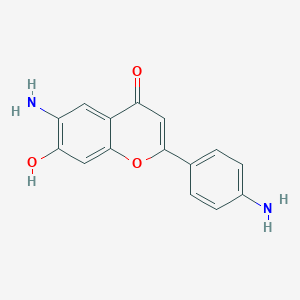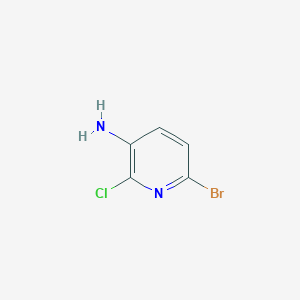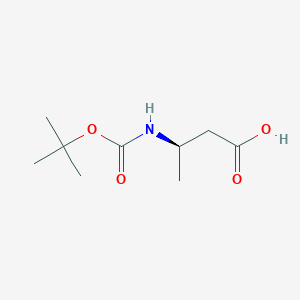
4-Methoxyindoline-2,3-dione
Descripción general
Descripción
4-Methoxyindoline-2,3-dione is a heterocyclic compound that belongs to the class of indole derivatives. . This compound has gained significant attention due to its potential biological activity and applications in various fields.
Mecanismo De Acción
Target of Action
A structurally similar compound, 7-methoxyindoline-2,3-dione, is known to be a key intermediate for the ep3 receptor . The EP3 receptor plays a variety of biological roles, including involvement in digestion, the nervous system, renal reabsorption, uterine contractile activity, and the inhibition of gastric acid secretion .
Mode of Action
If it acts similarly to 7-methoxyindoline-2,3-dione, it may interact with its target receptor to modulate various biological functions .
Result of Action
If it acts similarly to 7-Methoxyindoline-2,3-dione, it may influence a variety of biological functions, including digestion, the nervous system, renal reabsorption, uterine contractile activity, and the inhibition of gastric acid secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyindoline-2,3-dione typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form the corresponding isocyanate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxyisatin.
Reduction: Reduction reactions can convert it to 4-methoxyindoline.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Methoxyisatin
Reduction: 4-Methoxyindoline
Substitution: Various substituted indoline derivatives.
Aplicaciones Científicas De Investigación
4-Methoxyindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research has shown its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Comparación Con Compuestos Similares
- 6-Methoxyindoline-2,3-dione
- 4-Methoxyisatin
- 6-Methoxyisatin
Comparison: 4-Methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Methoxyindoline-2,3-dione, it has different reactivity and biological activity profiles . The presence of the methoxy group at the 4-position rather than the 6-position significantly alters its interaction with molecular targets and its overall stability .
Propiedades
IUPAC Name |
4-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERBHLYBWXCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464025 | |
| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108937-87-7 | |
| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
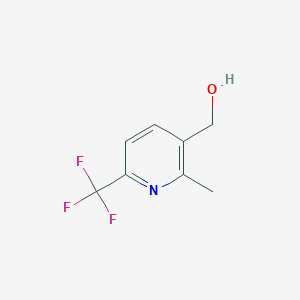

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
